![molecular formula C23H18BrNO6 B11253242 6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11253242.png)
6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound that belongs to the class of bichromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of de-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted bichromene derivatives .
Applications De Recherche Scientifique
6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mécanisme D'action
The mechanism of action of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 7-BROMO-4-HYDROXY-2-METHYLINDOLE
- 6-AMINO-4-SUBSTITUTEDALKYL-1H-INDOLE-2-SUBSTITUTEDCARBOXYLATE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE
Uniqueness
The presence of the morpholine group, in particular, distinguishes it from other bichromene derivatives and contributes to its unique biological and chemical properties .
Propriétés
Formule moléculaire |
C23H18BrNO6 |
|---|---|
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H18BrNO6/c24-14-1-4-20-13(9-14)10-17(23(28)30-20)16-11-21(27)31-22-15(16)2-3-19(26)18(22)12-25-5-7-29-8-6-25/h1-4,9-11,26H,5-8,12H2 |
Clé InChI |
FIACVWPVEKBOGU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253164.png)
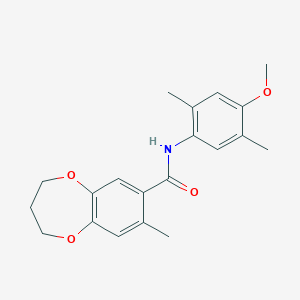
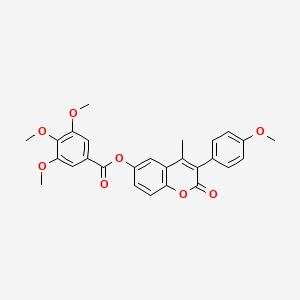
![N-(5-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253186.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11253190.png)
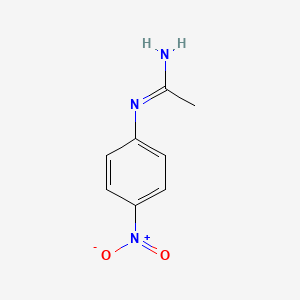
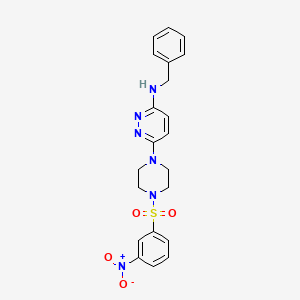
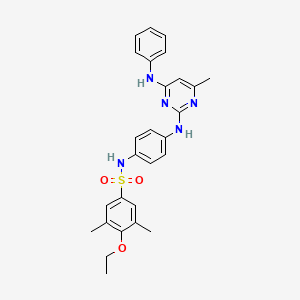
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253212.png)
![N-(4-ethylphenyl)-2-{[7-hydroxy-6-(4-methylbenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11253219.png)
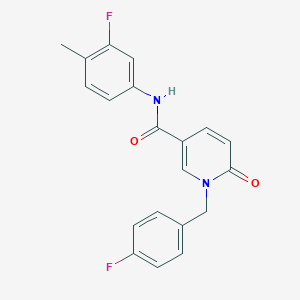
![1-(azepan-1-yl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11253241.png)
